molecular formula C11H10Cl2O B1604103 Cyclobutyl 3,4-dichlorophenyl ketone CAS No. 898791-21-4

Cyclobutyl 3,4-dichlorophenyl ketone

Cat. No. B1604103
M. Wt: 229.1 g/mol
InChI Key: IWXVLJAVZHYAAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutyl 3,4-dichlorophenyl ketone (CPDK) is an organic compound belonging to the class of cyclobutyl ketones. It is a white crystalline solid with a molecular weight of 300.3 g/mol and a melting point of 95°C. It is insoluble in water and soluble in common organic solvents such as ethanol and acetone. CPDK has been widely studied for its potential use in pharmaceuticals, agrochemicals, and other industrial applications.

Scientific Research Applications

Application 1: Borylated Cyclobutanes via Thermal [2 + 2]-Cycloaddition

  • Summary of the Application : This research focuses on the development of a one-step approach to borylated cyclobutanes by thermal [2 + 2]-cycloaddition between vinyl boronates and in situ-generated keteniminium salts .
  • Methods of Application or Experimental Procedures : The reaction proceeds via the thermal [2 + 2]-cycloaddition of in situ generated keteniminium salts . The amide is activated with (CF3SO2)2O/collidine, forming the keteniminium salt in situ, which then reacts with vinyl Bpin .
  • Results or Outcomes : The desired product was produced by performing the reaction in refluxing dichloroethane .

Application 2: Difluoroalkylation Reactions of Bicyclobutanes

  • Summary of the Application : This research focuses on the construction of difluoromethyl cyclobutanes . The study aims to develop methods to efficiently and directly introduce difluoromethyl groups into cyclobutanes .

Application 3: Synthesis of Cyclobutyl 3,4-dichlorophenyl ketone

  • Summary of the Application : This compound is synthesized and sold by chemical companies for use in various research applications . It’s often used as a starting material or intermediate in the synthesis of other chemical compounds .
  • Methods of Application or Experimental Procedures : The specific methods and experimental procedures are not detailed in the available information .
  • Results or Outcomes : The specific results or outcomes are not detailed in the available information .

properties

IUPAC Name

cyclobutyl-(3,4-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O/c12-9-5-4-8(6-10(9)13)11(14)7-2-1-3-7/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXVLJAVZHYAAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642549
Record name Cyclobutyl(3,4-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl 3,4-dichlorophenyl ketone

CAS RN

898791-21-4
Record name Cyclobutyl(3,4-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclobutyl 3,4-dichlorophenyl ketone
Reactant of Route 2
Reactant of Route 2
Cyclobutyl 3,4-dichlorophenyl ketone
Reactant of Route 3
Reactant of Route 3
Cyclobutyl 3,4-dichlorophenyl ketone
Reactant of Route 4
Reactant of Route 4
Cyclobutyl 3,4-dichlorophenyl ketone
Reactant of Route 5
Reactant of Route 5
Cyclobutyl 3,4-dichlorophenyl ketone
Reactant of Route 6
Reactant of Route 6
Cyclobutyl 3,4-dichlorophenyl ketone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.